molecular formula C19H21N5O2S B2383170 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 1421517-72-7

4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

Cat. No. B2383170
CAS RN: 1421517-72-7
M. Wt: 383.47
InChI Key: QIAZPIKUILCYAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and piperazine rings, and the attachment of the benzylsulfonyl and 1H-pyrrol-1-yl groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyrimidine and piperazine rings, as well as the benzylsulfonyl and 1H-pyrrol-1-yl groups, could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Antiproliferative Activity

The compound 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine belongs to a class of substances that have been explored for their potential antiproliferative effects against various human cancer cell lines. For instance, derivatives of similar structures have shown promising activity in inhibiting the proliferation of cancer cells, indicating potential applications in cancer research and treatment. Notably, some compounds demonstrated significant activity against cell lines such as K562, Colo-205, MDA-MB 231, and IMR-32, suggesting that modifications to the chemical structure could yield potent anticancer agents (L. Mallesha et al., 2012).

Antimicrobial Activity

The structural framework of 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine has been utilized to develop compounds with notable antimicrobial properties. Novel series incorporating the phenylsulfonyl moiety have been synthesized, displaying enhanced activity against a range of bacteria and fungi, surpassing even some reference drugs in efficacy. This highlights the compound's potential in the development of new antimicrobial agents, particularly in addressing drug-resistant strains (Amani M. R. Alsaedi et al., 2019).

Binding Affinities and Receptor Antagonism

Another significant area of research involving 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine derivatives focuses on their binding affinities for specific receptors, such as the A2B adenosine receptor. Certain derivatives have been identified as potent antagonists, exhibiting high affinity and selectivity for the A2B receptor. This suggests potential therapeutic applications in treating diseases where modulation of adenosine receptor activity is beneficial, such as inflammatory or cardiovascular diseases (Cristina Esteve et al., 2006).

Herbicidal Applications

Additionally, compounds with a similar structural motif have found applications in agriculture as herbicides. Research into new pyrimidine and triazine intermediates for herbicidal sulfonylureas has led to the development of compounds that exhibit selective post-emergence herbicidal activity in crops like cotton and wheat. This underscores the versatility of the chemical framework in contributing to the development of agricultural chemicals, providing tools for effective weed management (G. Hamprecht et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards of this compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further studies of its synthesis, structure, reactivity, and potential applications .

properties

IUPAC Name

4-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-27(26,15-17-6-2-1-3-7-17)24-12-10-23(11-13-24)19-14-18(20-16-21-19)22-8-4-5-9-22/h1-9,14,16H,10-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAZPIKUILCYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)S(=O)(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

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